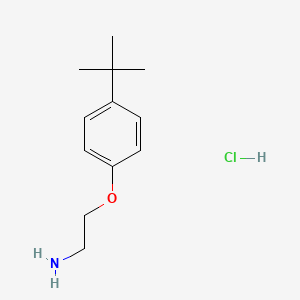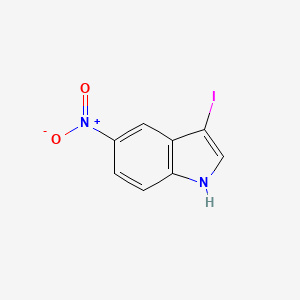
3-碘-5-硝基-1H-吲哚
概述
描述
3-Iodo-5-nitro-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives, including 3-Iodo-5-nitro-1H-indole, has been a subject of interest in the chemical community . Various methods of synthesis have been investigated, with a focus on the construction of indoles as a moiety in selected alkaloids . The synthesis of 3-Iodoindoles has been achieved through methods such as Sonogashira coupling and electrophilic cyclization reactions .Molecular Structure Analysis
Indoles are a significant heterocyclic system that consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The molecular structure of 3-Iodo-5-nitro-1H-indole would be similar, with the addition of an iodine atom at the 3rd position and a nitro group at the 5th position of the indole ring.Chemical Reactions Analysis
Indoles, including 3-Iodo-5-nitro-1H-indole, exhibit a wide variability in reactivity, substituent tolerance, chemoselectivity, and ability to react with both nucleophiles and electrophiles . This makes them versatile substrates for the synthesis of N-heterocycles .科学研究应用
合成与功能化
3-碘-5-硝基-1H-吲哚是合成化学中的关键化合物,尤其是在复杂吲哚结构的合成中。例如,它已被用于通过三步法从 2-碘-3-硝基-1-(苯磺酰基)吲哚合成掩蔽的 2,3-二氨基吲哚。该过程能够生成不稳定的 2,3-二氨基-1-(苯磺酰基)吲哚,其可以与 α-二羰基化合物结合,从而形成 5H-吡嗪并[2,3-b]吲哚 (Mannes、Onyango 和 Gribble,2016 年)。此外,已通过铜介导的需氧氧化 C-H 碘化和吲哚硝化合成了 3-碘-5-硝基吲哚,该过程产生了高区域选择性和广泛的底物范围 (Tu、Luo 和 Jiang,2018 年)。
分子相互作用研究
在分子相互作用研究中,3-碘-5-硝基吲哚的 N(1)-(2'-脱氧呋喃核苷) 已被广泛研究。它表现出特定的抗糖苷键构象和由氢键、I...O 接触和堆积相互作用稳定的扩展晶体结构。该结构和相关的相互作用对于理解晶体结构中的分子堆积被认为很重要 (Budow、Leonard、Eickmeier、Reuter 和 Seela,2009 年)。
腐蚀抑制研究
值得注意的是,3-碘-5-硝基-1H-吲哚衍生物在腐蚀抑制研究中显示出有希望的结果。与 5-硝基靛红部分连接的席夫碱衍生物(由 5-硝基-3-(乙基亚氨基乙酸酯)-2-氧代吲哚合成)已被表征为其作为腐蚀抑制剂的潜力。量子力学方法,特别是密度泛函理论 (DFT),被用来计算几何结构、物理性质和抑制效率参数。结果表明,其中一种化合物是其他化合物中最好的腐蚀抑制剂,并且使用电位动力学极化、SEM 和 AFM 等技术进一步研究了它对海水中的碳钢的影响 (Ahmed,2018 年)。
作用机制
Target of Action
3-Iodo-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . More research is needed to elucidate the specific interactions of 3-Iodo-5-nitro-1H-indole with its targets.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact pathways and downstream effects of 3-Iodo-5-nitro-1H-indole require further investigation.
Result of Action
Indole derivatives are known to have various biologically vital properties . More research is needed to describe the specific effects of 3-Iodo-5-nitro-1H-indole’s action.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of indole derivatives
安全和危害
While specific safety and hazard information for 3-Iodo-5-nitro-1H-indole is not available, it’s important to handle chemical substances with care. For example, 5-Nitro-1H-indole is considered hazardous and has been associated with acute oral toxicity, serious eye damage/eye irritation, and germ cell mutagenicity .
未来方向
The future directions for research on 3-Iodo-5-nitro-1H-indole and other indole derivatives are promising. Due to their significant role in cell biology and their application as biologically active compounds, they continue to attract attention in the field of medicinal chemistry . Furthermore, indole organic compounds have been designed and synthesized as an anode catalyst for direct glucose fuel cells, indicating potential
生化分析
Biochemical Properties
3-Iodo-5-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-Iodo-5-nitro-1H-indole, have been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with metabotropic glutamate receptors, modulating neurotransmission and synaptic plasticity . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
3-Iodo-5-nitro-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . In cancer cells, 3-Iodo-5-nitro-1H-indole may induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 3-Iodo-5-nitro-1H-indole involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 3-Iodo-5-nitro-1H-indole may inhibit the activity of protein kinases by binding to their active sites, preventing phosphorylation of target proteins . This inhibition can disrupt cell signaling pathways and affect various cellular functions. Additionally, 3-Iodo-5-nitro-1H-indole may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-5-nitro-1H-indole can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives, including 3-Iodo-5-nitro-1H-indole, can undergo degradation under certain conditions, leading to a decrease in their activity . Long-term exposure to this compound may result in cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the stability of 3-Iodo-5-nitro-1H-indole in different experimental conditions can influence its efficacy and potency.
Dosage Effects in Animal Models
The effects of 3-Iodo-5-nitro-1H-indole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, 3-Iodo-5-nitro-1H-indole may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Iodo-5-nitro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity . Additionally, 3-Iodo-5-nitro-1H-indole may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Iodo-5-nitro-1H-indole within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, 3-Iodo-5-nitro-1H-indole may bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within different tissues can also impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Iodo-5-nitro-1H-indole plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Iodo-5-nitro-1H-indole may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism . Understanding the subcellular localization of 3-Iodo-5-nitro-1H-indole is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-iodo-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOAOLHLHTRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630962 | |
| Record name | 3-Iodo-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
908295-26-1 | |
| Record name | 3-Iodo-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

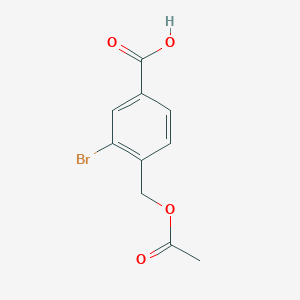
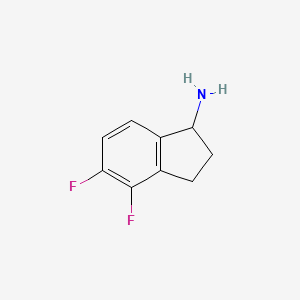

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B3301264.png)

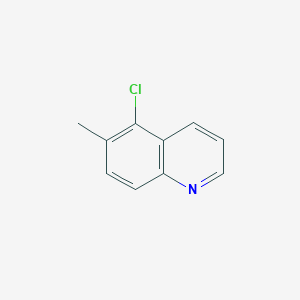


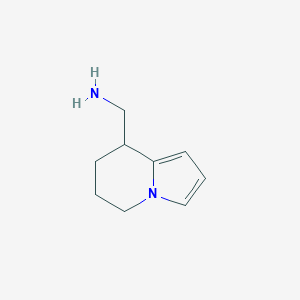
![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3301300.png)
![9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl-](/img/structure/B3301307.png)

![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)
